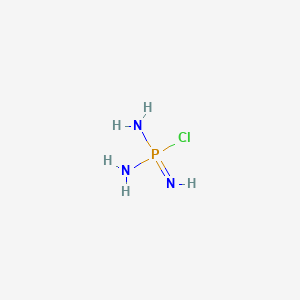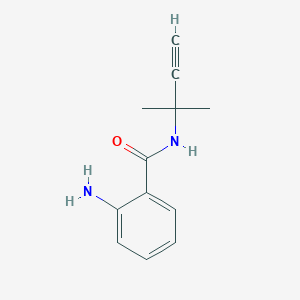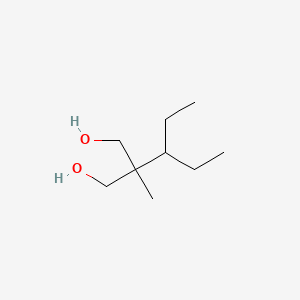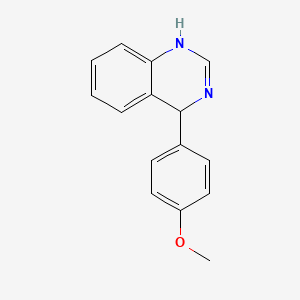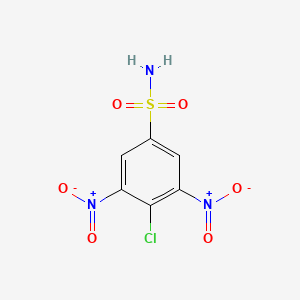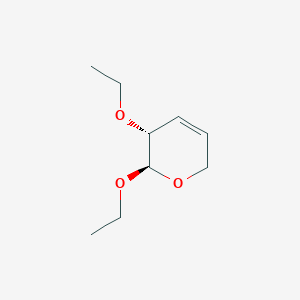
(2R,3R)-2,3-diethoxy-3,6-dihydro-2H-pyran
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2R,3R)-2,3-diethoxy-3,6-dihydro-2H-pyran is an organic compound with a unique structure that includes a dihydropyran ring substituted with two ethoxy groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3R)-2,3-diethoxy-3,6-dihydro-2H-pyran typically involves the reaction of dihydropyran with ethanol in the presence of an acid catalyst. The reaction conditions often include refluxing the mixture to ensure complete conversion. The stereochemistry of the product is controlled by the choice of starting materials and reaction conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and purity. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid can enhance the reaction rate and selectivity.
Análisis De Reacciones Químicas
Types of Reactions
(2R,3R)-2,3-diethoxy-3,6-dihydro-2H-pyran can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The ethoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium ethoxide (NaOEt) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield diethoxy ketones, while reduction can produce diethoxy alcohols.
Aplicaciones Científicas De Investigación
(2R,3R)-2,3-diethoxy-3,6-dihydro-2H-pyran has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.
Industry: It is used in the production of fine chemicals and as a precursor for various industrial processes.
Mecanismo De Acción
The mechanism by which (2R,3R)-2,3-diethoxy-3,6-dihydro-2H-pyran exerts its effects involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The pathways involved may include catalytic cycles where the compound participates as a substrate or inhibitor.
Comparación Con Compuestos Similares
Similar Compounds
- (2R,3R)-2,3-dimethoxy-3,6-dihydro-2H-pyran
- (2R,3R)-2,3-diethoxy-3,6-dihydro-2H-thiopyran
Uniqueness
(2R,3R)-2,3-diethoxy-3,6-dihydro-2H-pyran is unique due to its specific stereochemistry and the presence of ethoxy groups, which influence its reactivity and interactions with other molecules. Compared to similar compounds, it may exhibit different physical properties, such as boiling point and solubility, and distinct reactivity patterns in chemical reactions.
Propiedades
Número CAS |
32513-74-9 |
|---|---|
Fórmula molecular |
C9H16O3 |
Peso molecular |
172.22 g/mol |
Nombre IUPAC |
(2R,3R)-2,3-diethoxy-3,6-dihydro-2H-pyran |
InChI |
InChI=1S/C9H16O3/c1-3-10-8-6-5-7-12-9(8)11-4-2/h5-6,8-9H,3-4,7H2,1-2H3/t8-,9-/m1/s1 |
Clave InChI |
SETYZICDRKIOHM-RKDXNWHRSA-N |
SMILES isomérico |
CCO[C@@H]1C=CCO[C@H]1OCC |
SMILES canónico |
CCOC1C=CCOC1OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


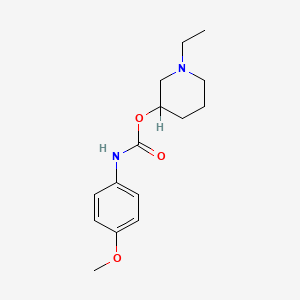
![1-Oxa-4-thiaspiro[4.5]decan-2-one, 4-oxide](/img/structure/B14686050.png)
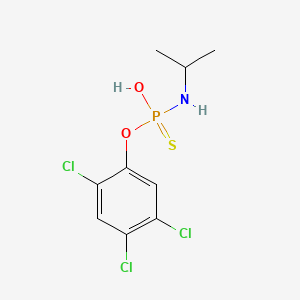
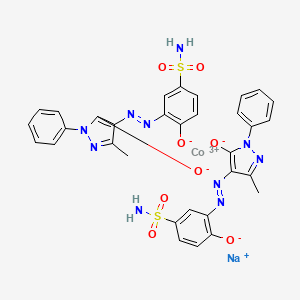
![[(1S,2S,4R)-1,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl] 2,2,2-trifluoroacetate](/img/structure/B14686079.png)
